Methyl tridecanoate

Übersicht

Beschreibung

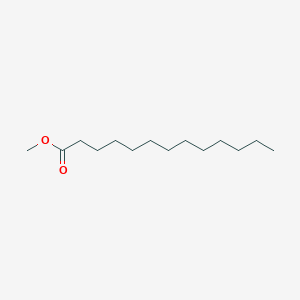

Methyltridecanoat, auch bekannt als Tridecansäuremethylester, ist eine organische Verbindung mit der Summenformel C₁₄H₂₈O₂. Es ist ein Fettsäuremethylester, der von Tridecansäure abgeleitet ist. Diese Verbindung wird häufig in verschiedenen industriellen Anwendungen eingesetzt, darunter als Bestandteil von Biodiesel und als Aromastoff in der Lebensmittelindustrie .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methyltridecanoat kann durch Veresterung von Tridecansäure mit Methanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktionsbedingungen umfassen im Allgemeinen das Erhitzen des Gemischs auf eine Temperatur von etwa 60-70 °C und das Aufrechterhalten dieser Temperatur über mehrere Stunden, um eine vollständige Umwandlung zu gewährleisten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Methyltridecanoat durch einen ähnlichen Veresterungsprozess, jedoch in größerem Maßstab hergestellt. Der Prozess beinhaltet das kontinuierliche Zuführen von Tridecansäure und Methanol in einen Reaktor, in dem sie in Gegenwart eines sauren Katalysators gemischt und erhitzt werden. Das resultierende Methyltridecanoat wird dann durch Destillation abgetrennt und gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen

Methyltridecanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Tridecansäure und andere Oxidationsprodukte zu bilden.

Reduktion: Es kann reduziert werden, um Tridecanol zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Nukleophile umfassen Hydroxidionen und Amine.

Hauptprodukte, die gebildet werden

Oxidation: Tridecansäure und andere Carbonsäuren.

Reduktion: Tridecanol.

Substitution: Verschiedene substituierte Ester und Amide.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Fatty Acid Analysis:

Methyl tridecanoate is frequently utilized in the analysis of fatty acids. It serves as a standard in gas chromatography (GC) for quantifying fatty acid methyl esters (FAMEs) derived from lipids. Its distinctive retention time allows for accurate identification and quantification in complex mixtures. For instance, in a study analyzing a mixture of FAMEs, this compound exhibited a retention time of 32.47 minutes on an Rt-2560 column, facilitating its role as a benchmark for other esters .

Microfluidic Applications:

Recent advancements have introduced microfluidic devices that automate the derivatization of free fatty acids to their corresponding methyl esters. This compound was effectively produced from tridecanoic acid using a microfluidic platform, demonstrating improved efficiency and reduced reagent volumes compared to traditional methods . This application is particularly significant for laboratories handling limited sample volumes.

Biodiesel Production

This compound is also relevant in the production of biodiesel. As a saturated fatty acid methyl ester, it can be derived from renewable sources such as plant oils and animal fats through transesterification processes. The presence of this compound in biodiesel blends enhances fuel properties like cetane number and oxidative stability, making it an attractive component for biofuels .

Pharmaceutical and Nutraceutical Applications

Emerging research indicates potential pharmaceutical applications for this compound due to its presence in various natural products. It has been identified in species like Astragalus mongholicus and Astragalus membranaceus, which are known for their medicinal properties . The compound's structural characteristics suggest it may exhibit bioactive properties that warrant further investigation.

Case Study: Biodiesel Quality Improvement

A study investigated the impact of various FAMEs on biodiesel quality, highlighting that the inclusion of this compound improved the oxidative stability and overall performance of biodiesel blends compared to those lacking this ester. The findings underscore the importance of specific fatty acid profiles in enhancing fuel characteristics .

Case Study: Microfluidic Derivatization Efficiency

In another case study focusing on microfluidic technology, researchers demonstrated that this compound could be efficiently synthesized from free fatty acids with high yields using optimized conditions within a microfluidic device. This advancement promises to streamline analytical processes in laboratories dealing with lipid analysis .

Wirkmechanismus

The mechanism of action of methyl tridecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and function. It can also be metabolized by enzymes such as lipases, leading to the production of tridecanoic acid and other metabolites .

Vergleich Mit ähnlichen Verbindungen

Methyltridecanoat kann mit anderen Fettsäuremethylestern verglichen werden, wie zum Beispiel:

Methyl-Dodecanoat: Ähnlich in der Struktur, aber mit einem Kohlenstoffatom weniger.

Methyl-Tetradecanoat: Ähnlich in der Struktur, aber mit einem Kohlenstoffatom mehr.

Methyl-Octadecanoat: Ähnlich in der Struktur, aber mit vier Kohlenstoffatomen mehr.

Einzigartigkeit

Methyltridecanoat ist aufgrund seiner spezifischen Kettenlänge einzigartig, die seine physikalischen und chemischen Eigenschaften beeinflusst. Es hat einen Schmelzpunkt von 5,5 °C und einen Siedepunkt von 131 °C bei 4 mmHg, wodurch es für bestimmte industrielle Anwendungen geeignet ist .

Biologische Aktivität

Methyl tridecanoate, a fatty acid methyl ester (FAME) with the chemical formula CHO, is derived from tridecanoic acid. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by a straight-chain structure typical of fatty acid methyl esters. Its structure can be represented as follows:

- Molecular Formula: CHO

- Molecular Weight: 228.37 g/mol

- CAS Number: 544-63-8

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound and its derivatives. A significant study reported that tridecanoic acid methyl ester (TAME), which includes this compound, exhibits strong antibacterial activity against various pathogenic bacteria including Escherichia coli and Salmonella enterica.

- Mechanism of Action: The compound disrupts bacterial cell morphology, leading to cell lysis. It has been shown to cause significant extracellular leakage in bacterial cells at concentrations of 375 µg/ml for E. faecalis and 750 µg/ml for S. enterica .

Table 1: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | Concentration (µg/ml) | Observed Effect |

|---|---|---|

| E. coli | 375 | Cell lysis and morphological changes |

| E. faecalis | 375 | Significant extracellular leakage |

| S. enterica | 750 | Cell rupture |

Synergistic Effects with Antibiotics

This compound has demonstrated synergistic effects when combined with traditional antibiotics such as ampicillin. In vitro studies showed enhanced antibacterial activity against resistant strains when TAME was used in conjunction with these antibiotics . This suggests potential applications in treating antibiotic-resistant infections.

Study on Gastrointestinal Pathogens

A study focused on the antibacterial properties of TAME against gastrointestinal pathogens revealed promising results. The study utilized standard agar-well diffusion methods to assess the antibacterial activity and confirmed that TAME significantly inhibited the growth of multiple bacterial strains .

- Study Design: The researchers incubated bacterial cultures with varying concentrations of TAME and measured growth inhibition through colony-forming unit (CFU) counts.

Table 2: Inhibition Zones Observed in Agar Diffusion Tests

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/ml) |

|---|---|---|

| E. coli | 20 | 500 |

| S. aureus | 15 | 500 |

| Salmonella enterica | 18 | 750 |

Molecular Docking Studies

In silico molecular docking studies have been conducted to understand the binding affinity of this compound to bacterial proteins such as DNA gyrase B. These studies indicated strong binding interactions, suggesting that this compound may interfere with essential bacterial processes .

Eigenschaften

IUPAC Name |

methyl tridecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDDPBOKWCBQSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061923 | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00129 [mmHg] | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18194 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1731-88-0, 67762-40-7, 61788-59-8 | |

| Record name | Methyl tridecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tridecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL TRIDECANOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl tridecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, C10-16, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fatty acids, coco, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRIDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H463RING | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.